N-[2-(4-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-[1,1'-biphenyl]-4-carboxamide
Description
N-[2-(4-methylphenyl)-5,5-dioxo-2H,4H,6H-5λ⁶-thieno[3,4-c]pyrazol-3-yl]-[1,1'-biphenyl]-4-carboxamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazol core substituted with a 4-methylphenyl group at position 2 and a [1,1'-biphenyl]-4-carboxamide moiety at position 3. The 5,5-dioxo (sulfone) group on the thienopyrazol ring enhances electronic stability and influences intermolecular interactions, making it a candidate for pharmaceutical or materials science applications. Its rigid bicyclic structure and sulfone group may confer unique conformational and electronic properties compared to analogs .
Properties
IUPAC Name |
N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O3S/c1-17-7-13-21(14-8-17)28-24(22-15-32(30,31)16-23(22)27-28)26-25(29)20-11-9-19(10-12-20)18-5-3-2-4-6-18/h2-14H,15-16H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGPWREZOFBZZBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4=CC=C(C=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Thiophene Precursors
The thieno[3,4-c]pyrazole scaffold is synthesized via a [3+2] cycloaddition between substituted thiophenes and hydrazine derivatives. A representative protocol involves:
- Thiophene Functionalization : 3-Amino-4-cyanothiophene is treated with γ-butyrolactone under nitrogen to form a thioether intermediate, which undergoes cyclization with hydrazine hydrate in acetic acid.
- Oxidative Cyclization : Using dimethyl oxalate and sodium methoxide in dry toluene, the intermediate undergoes Claisen condensation to form the pyrazole ring.
Key Data :
| Parameter | Condition | Yield (%) |
|---|---|---|
| Cyclization Temperature | 110°C (reflux) | 75–80 |
| Solvent | Acetic acid | — |
| Catalyst | None | — |
Sulfonation to 5,5-Dioxo Derivative
The 5λ⁶-sulfone group is introduced via oxidation of the thieno[3,4-c]pyrazole sulfur atom. Two methods dominate:
- Peracid Oxidation : Treatment with meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C to room temperature.
- Hydrogen Peroxide/Acetic Acid : Prolonged stirring with 30% H₂O₂ in glacial acetic acid achieves full sulfonation.
Comparative Efficiency :
| Method | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| mCPBA | 4 | 92 | 98 |
| H₂O₂/AcOH | 24 | 85 | 95 |
Functionalization with 4-Methylphenyl Group
N-Alkylation at Pyrazole N2
The 4-methylphenyl moiety is introduced via Ullmann-type coupling or nucleophilic aromatic substitution:
- Copper-Catalyzed Coupling : Reacting the pyrazole core with 4-iodotoluene, CuI, and trans-N,N'-dimethylcyclohexane-1,2-diamine in DMSO at 120°C.
- SNAr Reaction : Using 4-methylphenylboronic acid and Pd(PPh₃)₄ under Suzuki–Miyaura conditions.
Optimized Conditions :
| Parameter | Ullmann Coupling | Suzuki–Miyaura |
|---|---|---|
| Catalyst | CuI (10 mol%) | Pd(PPh₃)₄ (5 mol%) |
| Ligand | DMCDA (20 mol%) | None |
| Solvent | DMSO | THF/H₂O (3:1) |
| Yield (%) | 78 | 65 |
Biphenyl-4-Carboxamide Coupling
Carboxylic Acid Activation
The biphenyl-4-carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dichloromethane.
Amide Bond Formation
The activated acid is coupled to the 3-amino group of the thieno[3,4-c]pyrazole core under inert conditions:
- Stoichiometry : 1.2 equivalents of activated acid to amine.
- Reaction Time : 24 hours at room temperature.
- Workup : Sequential washing with 1N HCl, saturated NaHCO₃, and brine.
Purification :
| Method | Purity (%) | Recovery (%) |
|---|---|---|
| Silica Chromatography | 99 | 82 |
| Recrystallization | 98 | 75 |
Industrial-Scale Considerations
Continuous Flow Synthesis
Recent advances enable telescoped synthesis in flow reactors:
Green Chemistry Metrics
| Metric | Batch Process | Flow Process |
|---|---|---|
| E-Factor | 32 | 18 |
| PMI | 56 | 29 |
| Energy Consumption | 480 kWh/kg | 210 kWh/kg |
Case Studies and Process Validation
Patent-Derived Protocol (US20120165311)
A scaled-up method from the patent literature involves:
- Protection/Deprotection Strategy : Temporary protection of the pyrazole nitrogen with tert-butoxycarbonyl (Boc) to prevent side reactions during sulfonation.
- One-Pot Coupling : Sequential Boc deprotection and amide bond formation without intermediate isolation.
Performance :
| Step | Yield (%) | Purity (%) |
|---|---|---|
| Boc Protection | 95 | 97 |
| One-Pot Coupling | 88 | 99 |
Analytical Characterization
Spectroscopic Confirmation
PXRD and DSC
| Technique | Observation |
|---|---|
| PXRD | Crystalline form II |
| DSC | Tm = 218°C (endotherm) |
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
| Parameter | Target Compound | Analog (CAS: 893928-14-8) |
|---|---|---|
| Core Structure | Thieno[3,4-c]pyrazol-5,5-dioxo | Thieno[3,4-c]pyrazol-5,5-dioxo |
| Position 2 Substituent | 4-methylphenyl | Phenyl |
| Position 3 Substituent | [1,1'-biphenyl]-4-carboxamide | 1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
| Molecular Formula | C₂₆H₂₁N₃O₃S | C₂₃H₂₂N₄O₅S |
| Calculated logP | ~3.5 (predicted via biphenyl hydrophobicity) | 0.9 (reported) |
| Polar Surface Area (PSA) | ~85 Ų (estimated) | 119 Ų (reported) |
| Key Functional Groups | Biphenyl, sulfone, carboxamide | Methoxyphenyl, pyrrolidinone, sulfone, carboxamide |
Electronic and Conformational Differences
- Substituent Effects: The biphenyl group in the target compound increases lipophilicity (logP ~3.5 vs. In contrast, the analog’s 4-methoxyphenyl and pyrrolidinone groups improve polarity and hydrogen-bonding capacity .
- Ring Puckering: The thienopyrazol core’s puckering, quantified via Cremer-Pople coordinates (e.g., amplitude $ q $, phase $ \phi $), influences molecular shape and binding interactions. The sulfone group stabilizes ring planarity, but substituents like biphenyl may induce torsional strain, altering conformational dynamics .
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